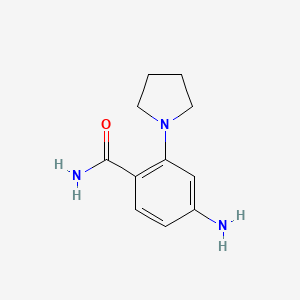

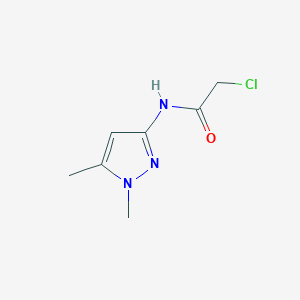

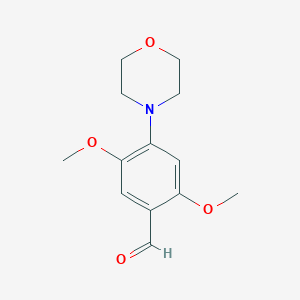

8-Methylquinolin-2-amine

Übersicht

Beschreibung

8-Methylquinolin-2-amine, commonly referred to as MQA, is a novel compound that has become increasingly popular in the scientific research field due to its unique properties. This compound has a wide range of applications, including its use in drug development, chemical synthesis, and as a fluorescent probe in biochemical studies. In

Wissenschaftliche Forschungsanwendungen

Antidepressant and Antifungal Evaluation

A study by Kumar et al. (2011) focused on synthesizing derivatives of 8-methylquinolin-2-amine for potential antidepressant and antifungal applications. They found that some compounds significantly reduced the duration of immobility time in rats, indicating antidepressant effects, and also exhibited antifungal activity against various strains (Kumar et al., 2011).

Cytotoxic Evaluation for Cancer Treatment

Jeong et al. (2017) explored the C(sp3)-H amination of 8-methylquinolines and evaluated the resulting compounds for cytotoxicity against human breast adenocarcinoma and prostate adenocarcinoma cells. Their work suggests potential applications in cancer treatment (Jeong et al., 2017).

Medicinal Chemistry: Synthesis of Isoindolinones

Yamamoto et al. (2016) described a copper-catalyzed intramolecular amination process to synthesize isoindolinones, which are significant in medicinal chemistry. This method is notable for its mild conditions and use of non-explosive oxidants (Yamamoto et al., 2016).

Inhibition of Monoamine Oxidase

Naoi and Nagatsu (1988) investigated the inhibition of type A monoamine oxidase (MAO) by methylquinolines, including 8-methylquinoline. Their findings are relevant to the development of drugs targeting neurological disorders (Naoi & Nagatsu, 1988).

Antibacterial Properties

Al-Hiari et al. (2007) studied the antibacterial properties of 8-nitrofluoroquinolone derivatives. They observed significant activity against various bacterial strains, indicating potential for developing new antibacterial agents (Al-Hiari et al., 2007).

Antidyslipidemic and Antioxidative Activities

Sashidhara et al. (2009) evaluated 8-hydroxyquinoline derivatives for antidyslipidemic and antioxidative activities, discovering compounds with promising efficacy in these areas (Sashidhara et al., 2009).

Synthesis of Quinolin-8-ylmethanamine Derivatives

Liu, Li, and Wang (2015) developed a method for the Ru(II)-catalyzed amidation of 8-methylquinolines with azides. This process efficiently produces quinolin-8-ylmethanamine derivatives, potentially useful in various chemical syntheses (Liu, Li, & Wang, 2015).

Wirkmechanismus

Target of Action

8-Methylquinolin-2-amine, a derivative of quinoline, has been found to exhibit potent in vitro antimalarial activity . The primary targets of this compound are the parasites causing malaria, particularly Plasmodium falciparum . These parasites are responsible for the most severe form of malaria and have developed resistance to many antimalarial drugs .

Mode of Action

It is believed that the compound interacts with the parasites, inhibiting their growth and replication . The presence of a hydrophobic methyl group at the 8-position and a high electron withdrawing group at the 2-position of the quinoline ring might contribute to the compound’s activity .

Pharmacokinetics

It is predicted to satisfy the adme profile , indicating that it may have good bioavailability.

Result of Action

The result of the action of this compound is the inhibition of the growth and replication of malaria parasites . This leads to a decrease in the number of parasites in the host, alleviating the symptoms of malaria.

Zukünftige Richtungen

Quinoline and its derivatives, including 2-methylquinolin-8-amine, have shown substantial biological activities and have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in the field of medicinal chemistry and are considered vital for leads in drug discovery . Therefore, the future directions for 2-methylquinolin-8-amine could involve further exploration of its biological activities and potential applications in drug discovery .

Biochemische Analyse

Biochemical Properties

8-Methylquinolin-2-amine has been synthesized and evaluated for its potential as a broad-spectrum anti-infective . It has shown potent in vitro antimalarial activity

Cellular Effects

In the context of cellular effects, one of the compounds, 2-chloro-8-methyl-N-(quinolin-5-yl)quinolin-4-amine, has been found to be active against a non-small cell lung cancer cell line, A549

Molecular Mechanism

It is known that quinoline derivatives can exhibit their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

Some promising analogues of 8-quinolinamines have been reported to cure all animals at specific dosages against certain Plasmodium infections in Swiss mice .

Eigenschaften

IUPAC Name |

8-methylquinolin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c1-7-3-2-4-8-5-6-9(11)12-10(7)8/h2-6H,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQSZUOSKHMTGMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C=CC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid](/img/structure/B1336333.png)

![1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1336359.png)

![5-[(3-Fluorophenyl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1336363.png)